3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a pyrazole-based hydrazide derivative characterized by a bromo substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The propanohydrazide chain (-CH₂CH₂CONHNH₂) extends from the pyrazole nitrogen, conferring unique physicochemical and biological properties. This compound is synthesized via condensation reactions involving hydrazides and carbonyl precursors, often under acidic or catalytic conditions . Its structural features, including the electron-withdrawing bromo group and hydrazide functionality, make it a candidate for applications in medicinal chemistry, particularly in antioxidant and antimicrobial studies .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRVCHPAVPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188563 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-18-6 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4-Bromo-3,5-dimethylpyrazole Intermediate
The pyrazole ring is synthesized via cyclocondensation of acetylacetone derivatives with hydrazine. Bromination at the 4-position is achieved using molecular bromine (Br₂) in acetic acid under reflux conditions (80–90°C, 6–8 hours), yielding 4-bromo-3,5-dimethyl-1H-pyrazole with >85% purity. Alternative brominating agents such as N-bromosuccinimide (NBS) have been explored but show reduced selectivity for the 4-position.
Alkylation with Propanoyl Chloride
The alkylation step attaches the propanoyl moiety to the pyrazole nitrogen. Using anhydrous dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, 4-bromo-3,5-dimethylpyrazole reacts with propanoyl chloride at 0–5°C for 2 hours, followed by gradual warming to room temperature. This method achieves 70–75% conversion to the intermediate ester, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate.
Hydrazide Formation via Hydrazine Substitution
The final step involves substituting the ester group with hydrazine. Refluxing the ester intermediate with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (80°C, 4–6 hours) produces the target hydrazide. Purification via recrystallization from aqueous ethanol yields 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide with 65–70% overall yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Alkylation Step | Hydrazide Formation |
|---|---|---|
| Optimal Solvent | Anhydrous DMF | Ethanol |
| Temperature Range | 0°C → 25°C | 80°C (reflux) |
| Reaction Time | 2–3 hours | 4–6 hours |
| Catalytic Additive | NaH (1.2 equiv) | None |
Higher temperatures during alkylation lead to side reactions such as N-oxide formation, while prolonged reflux in hydrazide synthesis risks decomposition. Ethanol is preferred over methanol due to its superior solubility for hydrazine hydrate.
Yield Improvement Strategies
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Alkylation: Using a 10% molar excess of propanoyl chloride improves conversion rates by mitigating moisture sensitivity.
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Hydrazide Purification: Sequential washing with cold diethyl ether removes unreacted hydrazine, enhancing product purity to >95%.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
δ 2.23 (s, 6H, CH₃ groups)
-
δ 3.51 (t, 2H, J = 7.4 Hz, CH₂ adjacent to pyrazole)
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δ 4.18 (br s, 2H, NH₂ hydrazide)
Mass Spectrometry (MALDI-TOF):
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98% for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Alkylation | High selectivity for N-alkylation | Requires strict anhydrous conditions | 70–75 |
| Microwave-Assisted | Reduced reaction time (30 minutes) | Specialized equipment needed | 68–72 |
| Solid-Phase Synthesis | Simplified purification | Limited scalability | 60–65 |
Microwave-assisted synthesis, while faster, shows marginal yield improvements over classical methods. Solid-phase approaches remain experimental but offer potential for automated synthesis.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
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Hydrazine Source: Hydrazine hydrate (NH₂NH₂·H₂O) is preferred over anhydrous hydrazine due to lower cost and safer handling.
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Solvent Recovery: Ethanol distillation and reuse reduce production costs by 15–20%.
Waste Management
Brominated byproducts require treatment with sodium thiosulfate to neutralize residual bromide ions before disposal.
Chemical Reactions Analysis
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazines.
Cyclization Reactions: The hydrazide group can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or antimicrobial agent.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (): Differences: Shorter chain (acetohydrazide vs. propanohydrazide). Impact: Reduced conformational flexibility may lower binding affinity in biological systems compared to the target compound.
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide (): Differences: Bromo replaced with chloro. Impact: Chloro’s lower electronegativity and smaller atomic radius may reduce steric hindrance and alter electronic interactions in receptor binding .
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (): Differences: Ethoxy-hydroxyphenyl substituent on the hydrazide. Impact: Enhanced antioxidant activity due to phenolic hydroxyl groups, but reduced solubility in nonpolar solvents .
Structural Comparison Table :
| Compound Name | Pyrazole Substituents | Hydrazide Chain | Key Functional Groups | Molecular Weight | LogP |
|---|---|---|---|---|---|
| Target Compound | 4-Br, 3,5-Me | Propanohydrazide | -CONHNH₂ | 290.11 | 1.98 |
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | 4-Br, 3,5-Me | Acetohydrazide | -CONHNH₂ | 247.09 | 1.72 |
| 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | 4-Cl, 3,5-Me | Propanohydrazide | -CONHNH₂ | 245.71 | 1.65 |
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide | 3,5-Me | Propanohydrazide | -OCH₂CH₃, -OH | 342.38 | 2.34 |
Physicochemical Properties
- Lipophilicity (LogP) :
- Thermal Stability :
- Bromo-substituted pyrazoles (e.g., target compound) show higher thermal stability compared to chloro analogues due to stronger C-Br bonds .
Biological Activity
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a compound characterized by its unique pyrazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is C₉H₁₂BrN₃O. The presence of a bromine atom at the 4-position of the pyrazole ring and two methyl groups at the 3 and 5 positions contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor or modulator of specific enzymes, which may alter metabolic pathways crucial for cell function. Its pyrazole ring is essential for binding to these molecular targets.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyrazole derivatives, including 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide. The findings indicated:
| Compound | Target Bacteria | MIC (μM) | Mechanism |
|---|---|---|---|
| Compound A | MRSA | 62.5 | Protein synthesis inhibition |
| Compound B | E. faecalis | 31.108 | Nucleic acid synthesis inhibition |
| 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | Various strains | Not specified yet | Enzyme modulation |
These results highlight the potential of this compound in combating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
A notable case study involved the evaluation of a related compound's effect on biofilm formation by Staphylococcus aureus. The study found that the compound disrupted biofilm integrity significantly at concentrations lower than those required for planktonic growth inhibition. This suggests that 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide could be effective in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their structural features. The presence of halogens like bromine enhances the reactivity and binding affinity towards biological targets compared to other substituents such as chlorine or fluorine. A comparative analysis of similar compounds illustrates this point:
| Compound Name | Halogen | Unique Features |
|---|---|---|
| 3-(4-Chloro...) | Cl | Lower reactivity |
| 3-(4-Fluoro...) | F | Different binding profile |
| 3-(4-Bromo...) | Br | Enhanced reactivity and binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
